2-Formyl-6-methoxyisonicotinic acid
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Overview
Description
2-Formyl-6-methoxyisonicotinic acid is an organic compound with the molecular formula C8H7NO4 It is a derivative of isonicotinic acid, characterized by the presence of a formyl group at the 2-position and a methoxy group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Formyl-6-methoxyisonicotinic acid typically involves organic synthesis techniques. One method involves the formylation of 6-methoxyisonicotinic acid using formylating agents under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar formylation reactions, optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance production scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Formyl-6-methoxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under acidic or basic conditions.
Major Products:
Oxidation: 2-Carboxy-6-methoxyisonicotinic acid.
Reduction: 2-Hydroxymethyl-6-methoxyisonicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formyl-6-methoxyisonicotinic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Formyl-6-methoxyisonicotinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are necessary to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2-Methoxyisonicotinic acid: Lacks the formyl group, which may affect its reactivity and binding properties.
2-Formylisonicotinic acid: Lacks the methoxy group, potentially altering its solubility and interaction with biological targets.
6-Methoxyisonicotinic acid: Lacks the formyl group, influencing its chemical behavior and applications.
Uniqueness: 2-Formyl-6-methoxyisonicotinic acid is unique due to the presence of both formyl and methoxy groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in synthesis, research, and potential therapeutic development .
Properties
Molecular Formula |
C8H7NO4 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
2-formyl-6-methoxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-13-7-3-5(8(11)12)2-6(4-10)9-7/h2-4H,1H3,(H,11,12) |
InChI Key |
IONNHNIKVDXACL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)C=O)C(=O)O |
Origin of Product |
United States |
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